2-Amino-4'-methoxybenzophenone chemical properties and structure
2-Amino-4'-methoxybenzophenone chemical properties and structure
An In-depth Technical Guide to 2-Amino-4'-methoxybenzophenone: Properties, Synthesis, and Applications
Introduction
2-Amino-4'-methoxybenzophenone is an aromatic ketone that serves as a versatile building block in organic synthesis. Its unique structure, featuring an aminophenyl group and a methoxy-substituted phenyl group linked by a carbonyl bridge, makes it a valuable intermediate in the development of a wide range of functional molecules. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. The benzophenone scaffold is a prevalent motif in medicinal chemistry, found in numerous bioactive compounds and marketed drugs, highlighting the importance of understanding its derivatives like 2-Amino-4'-methoxybenzophenone.[1]
Chemical Structure and Properties
The structural arrangement of 2-Amino-4'-methoxybenzophenone, with its electron-donating amino and methoxy groups, dictates its chemical reactivity and physical properties. The presence of these functional groups and the diaryl ketone core allows for a variety of chemical transformations, making it a key starting material for more complex molecules.
Molecular Information
The fundamental properties of 2-Amino-4'-methoxybenzophenone are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | [2] |
| Molecular Weight | 227.26 g/mol | [2] |
| CAS Number | 36192-61-7 | [2] |
| Appearance | Yellow Powder/Solid | [3] |
| Melting Point | 91 - 94 °C | [3] |
| Storage | Room temperature, dry | [2] |
Spectral Data
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¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy would confirm the presence of the aromatic protons on both rings, the methoxy group protons (a singlet around 3.8 ppm), and the amine protons. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon and the various aromatic carbons.[4][5]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C=O stretching of the ketone, and C-O stretching of the methoxy ether group.
-
UV-Visible Spectroscopy: UV-Vis spectra of similar compounds show absorption bands related to π→π* transitions within the aromatic system.[6]
Synthesis of 2-Amino-4'-methoxybenzophenone
A common and effective method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For 2-Amino-4'-methoxybenzophenone, this can be achieved by reacting a protected 2-aminobenzoyl derivative with anisole (methoxybenzene).
Conceptual Synthesis Workflow
The synthesis can be conceptually broken down into three main stages: protection of the reactive amino group, the core Friedel-Crafts acylation reaction, and subsequent deprotection to yield the final product.
Caption: Conceptual workflow for the synthesis of 2-Amino-4'-methoxybenzophenone.
Detailed Experimental Protocol
This protocol is a representative example based on established chemical principles for benzophenone synthesis.[7][8]
-
Protection of the Amino Group:
-
Dissolve 2-aminobenzoic acid (anthranilic acid) in a suitable solvent.
-
Add acetic anhydride and a catalytic amount of a base.
-
Heat the mixture to form 2-acetamidobenzoic acid. Isolate the product upon cooling and crystallization.
-
-
Formation of the Acyl Chloride:
-
Treat the dried 2-acetamidobenzoic acid with thionyl chloride (SOCl₂) or a similar chlorinating agent to form the corresponding acyl chloride. This step is performed under anhydrous conditions.
-
-
Friedel-Crafts Acylation:
-
In a separate flask, dissolve anisole in an inert solvent (e.g., dichloromethane) and cool in an ice bath.
-
Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
-
Add the 2-acetamidobenzoyl chloride solution dropwise to the anisole-catalyst mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).
-
-
Work-up and Deprotection:
-
Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude protected benzophenone.
-
Hydrolyze the acetyl protecting group by heating the crude product in an acidic or basic aqueous solution to yield 2-Amino-4'-methoxybenzophenone.
-
-
Purification:
-
Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the yellow crystalline solid.[3]
-
Applications in Research and Drug Development
2-Amino-4'-methoxybenzophenone is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2] The benzophenone scaffold itself is recognized for its broad range of biological activities, making its derivatives prime candidates for drug discovery programs.[1]
-
Pharmaceutical Intermediates: It serves as a precursor for more complex molecules with potential therapeutic applications. The benzophenone core is present in compounds investigated for anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1] For instance, certain substituted benzophenones have shown potent antileukemic and antimalarial effects.[1]
-
UV Absorbers: Benzophenone derivatives are widely used as UV filters in sunscreens and to protect materials from light-induced degradation.[2][9] The 2-hydroxy-4-methoxybenzophenone (Oxybenzone) is a well-known example.[9][10] While the title compound is an amino-derivative, its core structure is fundamental to this class of UV absorbers.
-
Dyes and Pigments: The chromophoric nature of the diaryl ketone system makes it a useful component in the manufacture of dyes and pigments.[2]
Relationship Between Core Structure and Applications
The central benzophenone structure can be chemically modified at various positions to tune its properties for different applications, from therapeutic agents to material science components.
Caption: Applications derived from the 2-Amino-4'-methoxybenzophenone core structure.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Amino-4'-methoxybenzophenone.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[11]
-
Handling: Use in a well-ventilated area. Avoid the formation of dust and aerosols. Keep away from heat and sources of ignition.[11][12]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
Conclusion
2-Amino-4'-methoxybenzophenone is a compound of significant interest due to its foundational role in the synthesis of a diverse array of chemical entities. Its well-defined structure and predictable reactivity make it an invaluable tool for chemists. For professionals in drug development, the benzophenone scaffold represents a privileged structure with proven biological activity, making this particular derivative a key starting point for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in research and industrial applications.
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